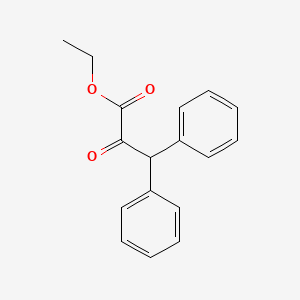
Ethyl 2-oxo-3,3-diphenyl-propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-3,3-diphenyl-propanoate is an organic compound with the molecular formula C17H16O3 It is an ester derivative of propanoic acid, characterized by the presence of two phenyl groups attached to the central carbon atom and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-3,3-diphenyl-propanoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction, where ethyl acetate reacts with benzophenone in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Claisen condensation reactions. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-3,3-diphenyl-propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or acids.
Scientific Research Applications
Ethyl 2-oxo-3,3-diphenyl-propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-3,3-diphenyl-propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The phenyl groups contribute to the compound’s stability and potential binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-3-phenylpropanoate: Similar structure but with only one phenyl group.
Ethyl 2-oxo-3-phenylpropanoate: Lacks the second phenyl group.
Methyl 2-oxo-3,3-diphenyl-propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of two phenyl groups, which enhance its stability and potential interactions with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
CAS No. |
6362-64-7 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
ethyl 2-oxo-3,3-diphenylpropanoate |
InChI |
InChI=1S/C17H16O3/c1-2-20-17(19)16(18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
InChI Key |
XVQKLEJDXHHYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















